molecular formula C20H17N3O2 B10996710 2-(2-hydroxy-4,5-dihydro-3H-1-benzazepin-3-yl)-6-phenylpyridazin-3(2H)-one

2-(2-hydroxy-4,5-dihydro-3H-1-benzazepin-3-yl)-6-phenylpyridazin-3(2H)-one

Cat. No.: B10996710
M. Wt: 331.4 g/mol
InChI Key: IMYODUMNDJXHDK-UHFFFAOYSA-N
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Description

2-(2-hydroxy-4,5-dihydro-3H-1-benzazepin-3-yl)-6-phenylpyridazin-3(2H)-one is a complex organic compound that belongs to the class of benzazepines and pyridazinones. These compounds are known for their diverse biological activities and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-hydroxy-4,5-dihydro-3H-1-benzazepin-3-yl)-6-phenylpyridazin-3(2H)-one typically involves multi-step organic reactions. A common approach might include:

    Formation of the Benzazepine Ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the Hydroxy Group: Hydroxylation reactions can be used to introduce the hydroxy group at the desired position.

    Formation of the Pyridazinone Ring: This can be done through condensation reactions involving hydrazine derivatives and appropriate ketones or aldehydes.

    Phenyl Substitution: The phenyl group can be introduced through substitution reactions using phenyl halides or similar reagents.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the hydroxy group, leading to the formation of ketones or aldehydes.

    Reduction: Reduction reactions can be used to modify the benzazepine or pyridazinone rings, potentially leading to the formation of dihydro or tetrahydro derivatives.

    Substitution: The compound can undergo substitution reactions, particularly at the phenyl ring, to introduce various functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Phenyl halides, alkyl halides.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield ketones, while reduction could produce dihydro derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological pathways and interactions.

    Medicine: Potential therapeutic applications, particularly in the treatment of neurological disorders or as anti-inflammatory agents.

    Industry: Use in the development of new materials or as intermediates in chemical manufacturing.

Mechanism of Action

The mechanism of action of 2-(2-hydroxy-4,5-dihydro-3H-1-benzazepin-3-yl)-6-phenylpyridazin-3(2H)-one would depend on its specific biological target. Generally, compounds of this class may interact with receptors or enzymes, modulating their activity and leading to therapeutic effects. The molecular targets could include neurotransmitter receptors, enzymes involved in inflammatory pathways, or other cellular proteins.

Comparison with Similar Compounds

Similar Compounds

    Benzazepines: Known for their neurological activity.

    Pyridazinones: Often studied for their anti-inflammatory and cardiovascular effects.

Uniqueness

2-(2-hydroxy-4,5-dihydro-3H-1-benzazepin-3-yl)-6-phenylpyridazin-3(2H)-one is unique due to the combination of the benzazepine and pyridazinone rings, along with the specific substitution pattern. This unique structure may confer distinct biological activities and therapeutic potential.

Properties

Molecular Formula

C20H17N3O2

Molecular Weight

331.4 g/mol

IUPAC Name

3-(6-oxo-3-phenylpyridazin-1-yl)-1,3,4,5-tetrahydro-1-benzazepin-2-one

InChI

InChI=1S/C20H17N3O2/c24-19-13-11-17(14-6-2-1-3-7-14)22-23(19)18-12-10-15-8-4-5-9-16(15)21-20(18)25/h1-9,11,13,18H,10,12H2,(H,21,25)

InChI Key

IMYODUMNDJXHDK-UHFFFAOYSA-N

Canonical SMILES

C1CC2=CC=CC=C2NC(=O)C1N3C(=O)C=CC(=N3)C4=CC=CC=C4

Origin of Product

United States

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